molecular formula C8H6F3NS B13198279 2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide CAS No. 1334148-20-7

2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide

Cat. No.: B13198279
CAS No.: 1334148-20-7
M. Wt: 205.20 g/mol
InChI Key: OMJZSGCVSYJLKG-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide: is an organic compound with the molecular formula C₈H₆F₃NS and a molecular weight of 205.20 g/mol . This compound is characterized by the presence of two fluorine atoms and a fluorophenyl group attached to an ethanethioamide backbone. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide typically involves the reaction of 3-fluorobenzaldehyde with difluoromethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide is used as a building block in organic synthesis. It is valuable for the development of new fluorinated compounds and for studying the effects of fluorine substitution on chemical reactivity and stability .

Biology:

In biological research, this compound is used to investigate the interactions of fluorinated compounds with biological molecules. It can serve as a probe to study enzyme mechanisms and protein-ligand interactions .

Medicine:

Its unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function .

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide
  • 2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide
  • 2,2-Difluoro-2-(3-chlorophenyl)ethanethioamide

Uniqueness:

2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide is unique due to the specific positioning of the fluorine atoms and the fluorophenyl group. This configuration imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, which are not observed in its analogs .

Properties

CAS No.

1334148-20-7

Molecular Formula

C8H6F3NS

Molecular Weight

205.20 g/mol

IUPAC Name

2,2-difluoro-2-(3-fluorophenyl)ethanethioamide

InChI

InChI=1S/C8H6F3NS/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13)

InChI Key

OMJZSGCVSYJLKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=S)N)(F)F

Origin of Product

United States

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